Sodium 2-acetamido-5-chlorobenzenesulphonate
Overview
Description
Sodium 2-acetamido-5-chlorobenzenesulphonate is a chemical compound with the molecular formula C8H7ClNNaO4S and a molecular weight of 271.65 g/mol . It is also known by other synonyms such as 2-(Acetylamino)-5-chlorobenzenesulfonic acid sodium salt and Diazoxide Impurity 1 Sodium Salt .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.65 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not provided in the search results.Scientific Research Applications
Synthesis of Derivatives and Analogs
Sodium 2-acetamido-5-chlorobenzenesulphonate has been utilized in the synthesis of various derivatives and analogs. For instance, its transformation into derivatives of 2-amino-2-deoxy-D-galactose and 2-amino-2,4,6-trideoxy-D-xylo-hexose was demonstrated, highlighting its versatility in carbohydrate chemistry (Hill & Hough, 1968). Additionally, it has been used in the synthesis of transition-state analogues for potential inhibitors of sialidase from the Influenza virus, indicating its relevance in antiviral research (Driguez, Barrère, Quash, & Doutheau, 1994).
Chemical and Biochemical Studies
Studies on chemical reactions and properties also employ this compound. For example, research on the polarography of cephalosporin C derivatives used this compound to understand the electrochemical behavior of cephalosporin derivatives (Hall, 1973). Similarly, its role in the selective radioactive labeling of cell surface sialoglycoproteins has been explored, demonstrating its utility in biological labeling and tracking studies (Gahmberg & Andersson, 1977).
Pharmacological Research
In pharmacological contexts, this compound has been used in the synthesis of potential anti-influenza agents. This includes the synthesis of pentenoic acid analogs, indicating its potential in developing new therapeutic agents (Mauldin, Hornback, & Munroe, 2001). Furthermore, its involvement in the synthesis of compounds with anticonvulsant activity in seizure models and its action on voltage-gated sodium channels demonstrate its broader significance in neurological research (Torregrosa et al., 2015).
properties
IUPAC Name |
sodium;2-acetamido-5-chlorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S.Na/c1-5(11)10-7-3-2-6(9)4-8(7)15(12,13)14;/h2-4H,1H3,(H,10,11)(H,12,13,14);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUFZPFKKASMNJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClNNaO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234023 | |
Record name | Sodium 2-acetamido-5-chlorobenzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84963-38-2 | |
Record name | Sodium 2-acetamido-5-chlorobenzenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084963382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-acetamido-5-chlorobenzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-acetamido-5-chlorobenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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